3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Overview
Description
3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C21H25BrN2O and its molecular weight is 401.348. The purity is usually 95%.
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Scientific Research Applications
Selective Fluorescent Probes
Benzimidazolium salts have been utilized as selective and sensitive fluorescent probes for micromolar detection of Fe3+ ions in pure aqueous media. These compounds exhibit high selectivity and sensitivity towards Fe3+ ions without interference from other metal ions, which is crucial for environmental monitoring and biomedical applications (Bishnoi & Milton, 2017).
Catalytic Applications
N-Heterocyclic Carbene (NHC) derivatives of imidazolium salts have been synthesized and explored for their catalytic properties. These compounds facilitate the formation of carbene complexes with various metals, which are used in catalysis to promote several types of chemical reactions, thereby highlighting the versatility of imidazolium derivatives in catalytic applications (Laus et al., 2010).
Synthesis of Complex Molecules
Imidazo[1,2-a]pyridines and their derivatives have been synthesized through various chemical reactions, demonstrating their importance in the construction of complex organic molecules. These processes often involve multi-component reactions, showcasing the synthetic utility of these heterocycles in organic chemistry (Prasanna et al., 2013).
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to interact with a broad range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles, as well as their metabolic stability .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Properties
IUPAC Name |
1,3-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2O.BrH/c1-16-6-10-18(11-7-16)21(24)15-22(19-12-8-17(2)9-13-19)20-5-3-4-14-23(20)21;/h6-13,24H,3-5,14-15H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLCCNWLXXWIKP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)C)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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